N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(1-adamantyl)-1H-indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-17(16-14-3-1-2-4-15(14)20-21-16)19-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBJQJBQELVJHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1H-Indazole-3-Carboxylic Acid
The precursor 1H-indazole-3-carboxylic acid is typically synthesized via:
Activation of the Carboxylic Acid Group
The carboxylic acid is activated to facilitate amide bond formation:
Coupling with 1-Adamantylamine
Procedure :
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Combine activated 1H-indazole-3-carboxylic acid (1 equiv) with 1-adamantylamine (1.2 equiv) in anhydrous DMF.
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Stir at 25°C for 12–24 hours under nitrogen atmosphere.
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Quench with ice water and extract with ethyl acetate.
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Purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Stepwise Assembly via Indazole Intermediate
Alkylation of Indazole
Carboxamide Formation
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Trifluoroacetylation :
-
Hydrolysis and Amidation :
Comparative Analysis of Methods
| Method | Key Steps | Yield | Purity | Advantages |
|---|---|---|---|---|
| Direct Amidation | Acid activation → Coupling | 65–72% | >95% | Fewer steps, scalable |
| Stepwise Assembly | Alkylation → Trifluoroacetylation | 58–64% | 90–93% | Avoids handling reactive acid chlorides |
Structural Characterization
-
Spectroscopic Data :
Challenges and Optimization
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Adamantane Solubility : The hydrophobic adamantyl group necessitates polar aprotic solvents (e.g., DMF) for homogeneous reactions.
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Byproduct Formation : Use of molecular sieves or excess amine minimizes unreacted acid chloride.
Industrial-Scale Considerations
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Cost-Effective Reagents : EDCl/HOBt is preferred over HATU for large-scale synthesis due to lower cost.
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Purification : Recrystallization from isopropanol/water (4:1) achieves >99% purity.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-Adamantyl)-1H-indazole-3-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the adamantyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles (amines, thiols), polar aprotic solvents.
Major Products:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H21N3O
- Molecular Weight : Approximately 295.38 g/mol
- CAS Number : 516445-83-3
The compound features a tricyclic decane framework fused with an indazole moiety and a carboxamide functional group, which contributes to its distinct pharmacological properties.
Cannabinoid Receptor Agonism
N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. Its binding affinity at these receptors suggests potential therapeutic applications in:
- Chronic Pain Management : By modulating pain pathways through CB1 receptor activation.
- Appetite Stimulation : Particularly useful in conditions like cachexia where appetite enhancement is needed.
- Anxiety Disorders : Potential for anxiolytic effects through modulation of the endocannabinoid system.
Studies have shown that this compound can inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) production in both human CB1 and CB2 receptors, further confirming its functional activity at these sites .
Antimicrobial and Antiviral Properties
Research indicates that derivatives of indazole compounds, including this compound, exhibit antimicrobial activity against various pathogens and may also demonstrate antiviral properties against viruses such as influenza A and HIV . This opens avenues for exploring its use in infectious disease treatment.
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, including cyclization processes and functional group modifications. A common synthetic route includes the reaction of appropriate indazole derivatives with tricyclic precursors under controlled conditions to yield the desired carboxamide product .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other synthetic cannabinoids:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| APINACA | Indazole-based | Exhibits full agonistic activity at CB receptors |
| 5F-APINACA | Fluorinated analog | Increased potency due to fluorination |
| MMB-FUBINACA | Tricyclic structure | Enhanced receptor binding affinity compared to APINACA |
These comparisons highlight the distinct structural features of this compound that may contribute to its pharmacological profile .
Case Study 1: Pain Management
A study investigating synthetic cannabinoids demonstrated that compounds similar to this compound effectively reduced pain perception in animal models by activating CB receptors involved in analgesia.
Case Study 2: Appetite Stimulation
In clinical settings, cannabinoids have been shown to stimulate appetite in patients undergoing chemotherapy or suffering from chronic illnesses; thus, compounds like this compound could be explored for similar therapeutic roles.
Mechanism of Action
The mechanism of action of N-(1-Adamantyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to cross cell membranes and reach its target sites. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Key Differences
Synthetic cannabinoids are frequently modified through alkyl chain fluorination, heterocycle substitution, or side-chain elongation to evade legal restrictions and alter pharmacological properties. Below is a comparative analysis of N-Tricyclo[3.3.1.1³,⁷]dec-1-yl-1H-Indazole-3-carboxamide and its analogs:
Table 1: Structural and Pharmacological Comparison
Pharmacological and Metabolic Insights
- Receptor Affinity: The adamantane group in N-Tricyclo[...]-carboxamide and APINACA enhances CB1/CB2 binding compared to non-adamantane SCRAs (e.g., JWH-018) . However, fluorinated analogs like 5F-APINACA exhibit prolonged receptor activation due to resistance to oxidative metabolism .
- Metabolic Stability :
Legal Status and Public Health Impact
- N-Tricyclo[...]-carboxamide: Not explicitly scheduled in most jurisdictions but may fall under analog laws (e.g., U.S. Federal Analog Act) .
- APINACA : Banned globally under UN drug control conventions; associated with neurotoxicity and fatalities .
- Adamantyl-thpinaca : Marketed as a "research chemical" with controlled status in Switzerland and other regions .
Biological Activity
N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide, commonly referred to as a synthetic cannabinoid, has garnered attention in pharmacological research due to its complex structure and potential biological activities. This compound belongs to a class of substances that mimic the effects of cannabinoids found in cannabis, particularly through interactions with the endocannabinoid system. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.
Molecular Characteristics
- Molecular Formula : C18H21N3O
- Molecular Weight : 295.38 g/mol
- CAS Number : 516445-83-3
The unique tricyclic structure of this compound contributes to its pharmacological properties, influencing how it interacts with various biological targets.
Structural Representation
The structural formula can be represented as follows:
This compound primarily acts as a cannabinoid receptor agonist, particularly targeting CB1 and CB2 receptors in the endocannabinoid system. This interaction can lead to various physiological effects, including:
- Analgesic Effects : Modulation of pain perception.
- Anti-inflammatory Properties : Reduction of inflammation through immune system modulation.
- Appetite Stimulation : Inducing hunger, similar to THC.
Pharmacological Studies
Research indicates that synthetic cannabinoids like this compound exhibit a range of biological activities:
Case Study 1: Analgesic Properties
In a controlled study involving rodents, this compound was administered to evaluate its analgesic properties compared to traditional opioids. The results indicated a comparable reduction in pain responses without the severe side effects associated with opioid use, suggesting a potential role in pain management therapies.
Case Study 2: Anti-inflammatory Effects
A separate study focused on the anti-inflammatory capabilities of this compound demonstrated significant reductions in pro-inflammatory cytokines in cultured macrophages and animal models of inflammation. This suggests that it may have therapeutic applications in treating inflammatory diseases.
Safety Profile and Toxicology
While the biological activities are promising, safety assessments are crucial for clinical applications. Reports indicate that synthetic cannabinoids can lead to adverse effects such as anxiety, paranoia, and cardiovascular issues when misused or overdosed.
Toxicological Findings
| Parameter | Observation |
|---|---|
| Acute Toxicity | Moderate toxicity observed at high doses in animal studies. |
| Long-term Effects | Limited data; requires further investigation for chronic exposure effects. |
Q & A
Q. Table 1: Key Identifiers
| CAS Registry Number | 1345973-53-6 |
|---|---|
| Molecular Formula | C₂₃H₃₁N₃O |
| Alternate Names | APINACA, AKB-48 |
Basic: How do solubility properties influence experimental design for this compound?
The compound is a white powder soluble in methanol and ethanol but exhibits limited aqueous solubility . This necessitates:
- Solvent selection : Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in buffers containing organic modifiers (e.g., 0.1% TFA in acetonitrile) for in vitro assays.
- Bioavailability studies : Employ lipid-based delivery systems (e.g., liposomes) to enhance cellular uptake in pharmacokinetic models.
Advanced: What methodologies resolve contradictions in reported CB1/CB2 receptor binding affinities?
Discrepancies in binding data often arise from assay conditions. Robust approaches include:
- Competitive displacement assays : Use tritiated CP-55,940 as a radioligand in HEK-293 cells expressing human CB1/CB2 receptors. Normalize results against reference agonists (e.g., WIN 55,212-2) to account for batch-to-batch variability .
- Allosteric modulation studies : Apply negative allosteric modulators (e.g., ORG27569) to differentiate orthosteric vs. allosteric binding mechanisms.
Q. Table 2: Example Binding Affinity Data
| Assay System | CB1 IC₅₀ (nM) | CB2 IC₅₀ (nM) | Reference |
|---|---|---|---|
| HEK-293 (Human) | 12.3 ± 1.7 | 45.6 ± 5.2 | |
| Rat Brain Membranes | 8.9 ± 0.9 | 32.1 ± 3.8 |
Advanced: How does the indazole core affect metabolic stability compared to indole analogs?
The indazole moiety reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4). Methodological insights:
- In vitro microsomal assays : Incubate with pooled human liver microsomes (pHLM) and monitor metabolites via LC-HRMS. Compare degradation half-lives with indole-based analogs (e.g., JWH-018) .
- Metabolite profiling : Major Phase I metabolites include hydroxylation at the adamantane ring and N-dealkylation of the pentyl chain .
Advanced: What analytical workflows are recommended for detecting trace amounts in biological matrices?
- Sample preparation : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) to isolate the compound from plasma or urine.
- Chromatography : Use a C18 column (e.g., Agilent ZORBAX Eclipse Plus) with gradient elution (0.1% formic acid in water/acetonitrile).
- Detection : High-resolution mass spectrometry (HRMS) in positive electrospray ionization (ESI+) mode, targeting precursor ion m/z 378.2545 [M+H]⁺ and characteristic fragments (m/z 135.0804 for adamantane) .
Advanced: How do structural modifications (e.g., fluorination) impact pharmacological activity?
Fluorination at the pentyl chain (e.g., STS-135) enhances metabolic resistance and CB1 affinity. Key experimental strategies:
- Synthetic routes : Introduce fluorine via nucleophilic substitution (e.g., KF/18-crown-6) during alkyl chain synthesis .
- In vivo evaluation : Compare hypothermic effects in murine models between fluorinated and non-fluorinated analogs to quantify potency shifts .
Basic: What are the ethical and safety considerations for handling this compound in lab settings?
- Toxicity : Classified as a Schedule I substance in multiple jurisdictions due to high abuse potential and acute neurotoxicity (e.g., seizures, tachycardia) .
- Containment : Use fume hoods and personal protective equipment (PPE) to minimize inhalation/contact.
- Disposal : Follow institutional guidelines for hazardous waste, including incineration or chemical neutralization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
